molecular formula C12H10ClFN2O B13530085 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine

3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine

Cat. No.: B13530085
M. Wt: 252.67 g/mol
InChI Key: ARTHRAXMYRVVFQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine is a heterocyclic aromatic amine that features a pyridine ring substituted with chloro, fluoro, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran

Major Products

    Substitution: Formation of various substituted pyridines

    Oxidation: Formation of pyridine N-oxides

    Reduction: Formation of reduced amine derivatives

Scientific Research Applications

3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridine

Uniqueness

3-Chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of substituents provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H10ClFN2O

Molecular Weight

252.67 g/mol

IUPAC Name

3-chloro-5-(2-fluoro-4-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C12H10ClFN2O/c1-17-8-2-3-9(11(14)5-8)7-4-10(13)12(15)16-6-7/h2-6H,1H3,(H2,15,16)

InChI Key

ARTHRAXMYRVVFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(N=C2)N)Cl)F

Origin of Product

United States

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